(5Z)-2-(3-chlorophenyl)-5-(4-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Description
(5Z)-2-(3-Chlorophenyl)-5-(4-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a heterocyclic compound featuring a fused thiazolo-triazolone core with a (Z)-configured benzylidene moiety. The 3-chlorophenyl and 4-fluorobenzylidene substituents contribute to its stereoelectronic properties, influencing reactivity and biological activity. Its synthesis typically involves condensation reactions under basic conditions, as described for analogous thiazolo-triazolones (e.g., potassium carbonate in methanol, room temperature stirring) .
Properties
Molecular Formula |
C17H9ClFN3OS |
|---|---|
Molecular Weight |
357.8 g/mol |
IUPAC Name |
(5Z)-2-(3-chlorophenyl)-5-[(4-fluorophenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C17H9ClFN3OS/c18-12-3-1-2-11(9-12)15-20-17-22(21-15)16(23)14(24-17)8-10-4-6-13(19)7-5-10/h1-9H/b14-8- |
InChI Key |
MPJDCDRZGBCAJC-ZSOIEALJSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)C2=NN3C(=O)/C(=C/C4=CC=C(C=C4)F)/SC3=N2 |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NN3C(=O)C(=CC4=CC=C(C=C4)F)SC3=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-(3-chlorophenyl)-5-(4-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, followed by the introduction of the triazole moiety. The final step involves the formation of the benzylidene group through a condensation reaction with 4-fluorobenzaldehyde under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(5Z)-2-(3-chlorophenyl)-5-(4-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl or fluorobenzylidene groups using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(5Z)-2-(3-chlorophenyl)-5-(4-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (5Z)-2-(3-chlorophenyl)-5-(4-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Key Observations :
- Stereochemistry : The (Z)-configuration in the target compound contrasts with (E)-isomers (e.g., ), which may exhibit distinct binding modes due to spatial arrangement .
- Synthetic Efficiency : Higher yields (e.g., 92% for 6h ) are achieved with electron-withdrawing groups (e.g., nitro), whereas acetamide-containing analogs (e.g., 2h) show lower yields (58%) due to steric hindrance .
Physicochemical and Crystallographic Properties
- Planarity and Conformation : Isostructural analogs () with planar cores and perpendicular aryl groups (e.g., fluorophenyl) suggest that the target compound’s 4-fluorobenzylidene group could adopt a similar orientation, influencing crystal packing and solubility .
- Melting Points : Higher melting points (>250°C for 2k ) correlate with rigid heterocycles (e.g., thiophene), whereas flexible side chains (e.g., 2i ) reduce thermal stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
